7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine
Description
Properties
IUPAC Name |
7-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3/c17-11-5-6-12-14(7-11)22-9-23-15(12)21-8-10-3-1-2-4-13(10)16(18,19)20/h1-7,9H,8H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRJFQKIYAVUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-chloro-4-quinazolinamine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The chloro substituent can participate in hydrogen bonding or van der Waals interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Substituent Variations in the Quinazolinamine Family
The quinazolinamine scaffold is highly modular, with substitutions at the 4-amino position and the quinazoline core significantly altering pharmacological profiles. Below is a comparative analysis of key analogs:
Key Observations :
- Trifluoromethyl vs. Methoxy : The 2-(trifluoromethyl)benzyl group in the target compound confers greater metabolic resistance compared to methoxy-substituted analogs, which are prone to oxidative demethylation .
- Chlorine Position : The 7-Cl substituent in the target compound may enhance interactions with electrophilic regions of kinase ATP-binding pockets, a feature shared with dichlorobenzyl analogs .
Physicochemical and Pharmacokinetic Profiles
- Solubility : Chlorine and methoxy substituents at the 6/7 positions reduce aqueous solubility, necessitating formulation optimization for in vivo studies .
Biological Activity
7-Chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine is a synthetic compound belonging to the quinazoline family, characterized by its unique structural properties and potential biological applications. This compound features a quinazoline core, which consists of fused benzene and pyrimidine rings, with a chloro substituent at the 7-position and a trifluoromethyl group at the 2-benzyl position. These modifications enhance its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C16H11ClF3N3
- Molecular Weight : 335.72 g/mol
- CAS Number : 477861-90-8
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors, particularly those involved in cell signaling pathways. The presence of the quinazoline core suggests potential inhibition of tyrosine kinases, which play critical roles in various cellular processes including proliferation and differentiation.
Anticancer Activity
Recent studies have explored the compound's efficacy against cancer cells. For instance, its structural similarity to known anticancer agents positions it as a potential lead compound for developing new therapies targeting non-small cell lung cancer (NSCLC). In vitro assays have demonstrated that derivatives of quinazolinamines exhibit anti-proliferative activity against EGFR-mutant NSCLC cells, with some compounds showing IC50 values around 1 µM .
Antimicrobial Properties
Research has indicated that compounds within the quinazoline family, including this compound, may possess antimicrobial properties. The incorporation of trifluoromethyl groups is known to enhance bioactivity and stability against microbial degradation, making these compounds promising candidates for further development in antimicrobial therapies .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 7-Chloro-4-quinazolinamine | Lacks trifluoromethyl group | Moderate anticancer activity |
| N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine | Lacks chloro substituent | Increased antimicrobial activity |
| 4-Quinazolinamine | Parent compound without substitutions | Baseline for biological activity comparison |
The unique combination of the chloro and trifluoromethyl substituents in this compound may confer distinct advantages in terms of binding affinity and specificity towards biological targets compared to its analogs.
Study on Anticancer Activity
In a recent study published in Nature Communications, researchers investigated various quinazoline derivatives for their efficacy against NSCLC. The study found that this compound exhibited significant cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at G1 phase. The compound's ability to inhibit key signaling pathways associated with tumor growth was highlighted as a promising avenue for future therapeutic development .
Study on Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of quinazoline derivatives revealed that this compound demonstrated potent activity against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate antimicrobial susceptibility, indicating that the compound could serve as a lead structure for developing new antibiotics .
Q & A
Q. What are the optimal synthetic routes for 7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine?
Methodological Answer: The synthesis typically involves cyclization of quinazoline intermediates followed by substitution reactions. For example, a quinazoline core can be functionalized via nucleophilic aromatic substitution (NAS) at the 4-position using 2-(trifluoromethyl)benzylamine. Key steps include:
- Cyclization: Using dimethylformamide dimethyl acetal (DMF-DMA) to mediate cyclization of precursor amines .
- Halogenation: Introducing chlorine at the 7-position via chlorinating agents (e.g., POCl₃) under reflux conditions.
- Benzylation: Reacting with 2-(trifluoromethyl)benzylamine in anhydrous solvents (e.g., THF) with a base (e.g., K₂CO₃).
Q. Table 1: Example Synthetic Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinazoline cyclization | DMF-DMA, 110°C, 12 hr | 65 | |
| Chlorination | POCl₃, reflux, 6 hr | 78 | |
| Benzylation | K₂CO₃, THF, 24 hr | 52 |
Q. What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 378.08) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinase domains). The trifluoromethyl group enhances hydrophobic interactions, while the quinazoline core aligns with ATP-binding pockets .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Parameters like RMSD (<2 Å) and binding free energy (ΔG < -8 kcal/mol) validate predictions .
Q. Table 2: Example Docking Scores
| Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|
| EGFR Kinase | -9.2 | |
| Bacterial PPTase | -8.5 |
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization:
- Metabolic Stability Testing: Compare hepatic microsomal half-life (e.g., human vs. rodent) to explain species-specific discrepancies .
Example Workflow:
Replicate conflicting studies under identical conditions (pH, temperature).
Perform LC-MS/MS to verify compound integrity during assays.
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS applications?
Methodological Answer:
Q. How can AI-driven platforms enhance synthesis optimization?
Methodological Answer:
- Reaction Prediction: Tools like IBM RXN for Chemistry propose alternative pathways (e.g., photoredox catalysis for halogenation).
- Process Automation: Integrate robotic liquid handlers with COMSOL Multiphysics for real-time reaction monitoring and parameter adjustment (e.g., temperature, stoichiometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
